molecular formula C8H7FO3 B139930 2-Fluoro-6-methoxybenzoic acid CAS No. 137654-21-8

2-Fluoro-6-methoxybenzoic acid

Cat. No.: B139930
CAS No.: 137654-21-8
M. Wt: 170.14 g/mol
InChI Key: XLNQGZLCGVLNMF-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules: A Research Perspective

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical research, particularly in the development of pharmaceuticals and advanced materials. researchgate.netchinesechemsoc.org Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, influencing its reactivity, stability, and intermolecular interactions. acs.orgtcichemicals.com This strategic placement of fluorine can lead to enhanced metabolic stability, improved binding affinity to biological targets, and modified physicochemical properties such as lipophilicity and pKa. tandfonline.comnih.govresearchgate.net

Overview of Benzoic Acid Derivatives in Advanced Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast range of more complex molecules. savemyexams.comwikipedia.org The carboxylic acid group is a versatile functional handle, readily undergoing transformations into esters, amides, acid chlorides, and other functionalities. wikipedia.orgorganic-chemistry.org This reactivity makes benzoic acid derivatives key intermediates in the production of pharmaceuticals, dyes, agrochemicals, and polymers. ontosight.ainih.gov

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of alkylbenzenes and electrophilic aromatic substitution reactions. savemyexams.comyoutube.com The presence of substituents on the benzene (B151609) ring can significantly influence the reactivity of the carboxylic acid and the aromatic system itself. cdnsciencepub.com For instance, electron-withdrawing or electron-donating groups can modulate the acidity of the carboxylic acid and direct the regioselectivity of further aromatic substitutions. ijstr.org This ability to tailor the properties of benzoic acid derivatives makes them indispensable tools for synthetic chemists in designing and constructing novel molecules with desired functions. google.comresearchgate.net

Contextualizing 2-Fluoro-6-methoxybenzoic Acid within Current Research Paradigms

This compound is a disubstituted benzoic acid that has emerged as a valuable intermediate in specialized areas of chemical research. Its structure, featuring a fluorine atom and a methoxy (B1213986) group ortho to the carboxylic acid, provides a unique combination of steric and electronic properties.

Distinction from Isomeric and Related Compounds

The specific substitution pattern of this compound distinguishes it from its isomers and other related fluorinated and methoxylated benzoic acids, leading to different applications and research interests.

2-Fluoro-6-formyl-3-methoxybenzoic acid: This compound, with an additional formyl group, presents different reactive sites. The presence of the aldehyde functionality allows for a different set of chemical transformations compared to this compound. sigmaaldrich.cnchembk.comaablocks.com

5-Fluoro-2-methoxybenzoic acid: In this isomer, the positions of the fluorine and methoxy groups relative to the carboxylic acid are different, which alters its electronic and steric environment. sigmaaldrich.comscbt.comsynquestlabs.com It is utilized in applications such as peptide synthesis. sigmaaldrich.com

2-Fluoro-6-methylbenzoic acid: The replacement of the methoxy group with a methyl group in this compound leads to different electronic effects and potential reactivity at the methyl group. ossila.comscbt.commatrixscientific.com It serves as a building block for synthesizing compounds like epidermal growth factor receptor (EGFR) inhibitors and avacopan. ossila.com

These distinctions highlight the importance of precise substituent placement in determining the chemical utility of a molecule.

Relevance in Specialized Chemical Research Fields

This compound is primarily utilized as a vital intermediate in the pharmaceutical industry. chemicalbook.comguidechem.com It serves as a raw material in the synthesis of complex heterocyclic structures, such as benzopyrrolidines, which have shown potential as inhibitors of tumors and the human immunodeficiency virus (HIV). chemicalbook.com Additionally, it is a precursor for the synthesis of imidazopyridine drugs. chemicalbook.com The presence of the fluoro and methoxy groups can influence the biological activity and pharmacokinetic properties of the final drug products.

Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound137654-21-8C8H7FO3170.14
2-Fluoro-6-formyl-3-methoxybenzoic acid2383594-67-8C9H7FO4198.15
5-Fluoro-2-methoxybenzoic acid394-04-7C8H7FO3170.14
2-Fluoro-6-methylbenzoic acid90259-27-1C8H7FO2154.14

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQGZLCGVLNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372014
Record name 2-Fluoro-6-methoxybenzoic acid
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137654-21-8
Record name 2-Fluoro-6-methoxybenzoic acid
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Record name 2-Fluoro-6-methoxybenzoic acid
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Record name 2-fluoro-6-methoxybenzoic acid
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Advanced Synthetic Methodologies and Strategic Approaches for 2 Fluoro 6 Methoxybenzoic Acid

De Novo Synthesis Routes and Mechanism Elucidation

The creation of 2-Fluoro-6-methoxybenzoic acid from simpler, readily available starting materials is a fundamental aspect of its production. These de novo synthesis routes involve a series of carefully planned reactions to construct the core aromatic skeleton and then introduce the fluorine, methoxy (B1213986), and carboxylic acid groups in the correct arrangement.

Multi-step Organic Reactions for Core Skeleton Formation

The formation of the basic substituted benzene (B151609) ring structure of this compound often begins with simpler aromatic compounds. One documented approach starts with 2,6-dichlorobenzoic acid, which undergoes a sequence of reactions to replace the chlorine atoms with the desired fluorine and methoxy groups. biosynth.com This multi-step process allows for the controlled construction of the molecular framework, ensuring that each functional group is placed in its designated position. The specific reagents and conditions for each step are critical to achieving a high yield of the final product.

Another strategy involves the oxidation of a corresponding benzaldehyde (B42025). For instance, 2,3-difluoro-6-methoxybenzaldehyde (B67421) can be converted to 2,3-difluoro-6-methoxybenzoic acid using an oxidizing agent like hydrogen peroxide in the presence of a base such as potassium hydroxide. google.com This method highlights the importance of the starting material's substitution pattern in determining the final product's structure.

Regioselective Introduction of Fluorine and Methoxy Functionalities

A significant challenge in the synthesis of this compound is ensuring that the fluorine and methoxy groups are attached to the correct carbon atoms on the benzene ring (positions 2 and 6, respectively). This is known as regioselectivity. Chemists employ several advanced techniques to achieve this high degree of control.

Electrophilic fluorination involves the use of a reagent that delivers a "positive" fluorine atom (an electrophile) to a carbon-centered nucleophile. wikipedia.org This method is a powerful tool for the direct introduction of fluorine onto an aromatic ring. juniperpublishers.com A variety of electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have been developed for this purpose, offering advantages in terms of stability, safety, and effectiveness. wikipedia.orgjuniperpublishers.com The choice of reagent and reaction conditions can influence the position of fluorination. For instance, in the synthesis of related compounds, the presence of certain directing groups on the aromatic ring can guide the incoming fluorine atom to a specific location. harvard.edu While the precise mechanism of electrophilic fluorination is still a subject of research, it provides a valuable alternative to other fluorination methods. wikipedia.org

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which interacts with an organolithium reagent to direct the removal of a proton from the adjacent (ortho) position. wikipedia.orgorganic-chemistry.org This creates a highly reactive aryllithium intermediate that can then react with an electrophile to introduce a new functional group at that specific site. wikipedia.org

In the synthesis of substituted benzoic acids, the carboxylate group itself can act as a directing group. organic-chemistry.orgnih.govresearchgate.net By treating an unprotected benzoic acid with a strong base like s-BuLi/TMEDA at low temperatures, deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.orgnih.gov This strategy offers a direct and efficient route to ortho-substituted benzoic acids without the need for protecting the carboxylic acid group, a significant advantage over traditional methods. organic-chemistry.orgresearchgate.net The choice of the base is crucial, as a reversal of regioselectivity can be observed with different reagents. For example, using n-BuLi/t-BuOK can direct metalation to a different position. organic-chemistry.orgnih.gov This methodology has been successfully applied to the synthesis of various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the utility of the carboxylate group as a powerful tool in directed metalation strategies. organic-chemistry.orgnih.govacs.org

Regioselectivity Control in Metalation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The directing group's ability to coordinate with a metalating agent, typically an organolithium reagent, dictates the position of deprotonation. In the case of substrates like 1-fluoro-3-methoxybenzene, the interplay between the fluorine and methoxy substituents governs the site of metalation.

Fluorine is recognized as a potent directing group in ortho-metalation. researchgate.net Its electron-withdrawing nature increases the acidity of the ortho-protons, facilitating their abstraction by a strong base. The methoxy group also acts as a directing group, albeit generally weaker than fluorine. The regioselectivity of metalation can, therefore, be controlled by the choice of base and reaction conditions. For instance, in the presence of strong bases, deprotonation often occurs at the position flanked by both the fluorine and methoxy groups, if sterically accessible, due to the cumulative acidifying effect of these substituents. researchgate.net

Research has shown that for many para-substituted fluorobenzenes, lithiation occurs ortho to the fluorine atom using bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net The use of mixed-metal bases, such as TMPZnCl·LiCl, has also proven effective for the chemoselective zincation of sensitive arenes at room temperature. hw.ac.uk Computational models can further aid in predicting the site-selective deprotonation. hw.ac.uk

The following table summarizes the regioselective outcomes of metalation on related fluorinated aromatic compounds.

SubstrateBaseOutcomeReference
1-Fluoro-3-methoxybenzeneStrong Base (e.g., n-BuLi)Predominant deprotonation at C2 hw.ac.uk
para-Substituted FluorobenzenesLDA or LiTMPLithiation ortho to fluorine researchgate.net
Sensitive ArenesTMPZnCl·LiClChemoselective zincation hw.ac.uk
Influence of Strong Bases on Deprotonation

The choice of a strong base is critical in directed metalation reactions as it directly influences the efficiency and regioselectivity of deprotonation. Common strong bases employed include alkyllithiums (e.g., n-butyllithium, s-butyllithium), lithium amides such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), and superbases like Lochmann-Schlosser bases (a mixture of an alkyllithium and a potassium alkoxide). rsc.orgnih.gov

Alkyllithiums are highly reactive and can sometimes lead to side reactions. Lithium amides, being less nucleophilic, often provide better selectivity. researchgate.net LiTMP, in particular, is a bulky, non-nucleophilic strong base that is effective in deprotonating positions ortho to directing groups while minimizing nucleophilic attack on the substrate. nih.gov The use of these strong bases is often necessary to overcome the relatively weak acidity of aromatic C-H bonds, even when activated by directing groups like fluorine and methoxy. nih.gov The fragility of the resulting metalated intermediates often necessitates carrying out these reactions at very low temperatures. rsc.org

Recent advancements have introduced novel main group metal bases, such as β-diketiminate stabilized magnesium bases, for regioselective Mg-H exchange reactions of fluoroarenes, offering an alternative to traditional lithium and sodium bases. rsc.org

The table below highlights the role of different strong bases in the deprotonation of fluoroarenes.

BaseCharacteristicsApplication in Fluoroarene DeprotonationReference
Alkyllithiums (e.g., n-BuLi)Highly reactiveEffective but can lead to side reactions researchgate.net
Lithium Diisopropylamide (LDA)Strong, non-nucleophilic amide baseGood selectivity for ortho-lithiation researchgate.net
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)Bulky, non-nucleophilic strong baseMinimizes nucleophilic side reactions, effective for ortho-deprotonation nih.gov
Lochmann-Schlosser SuperbasesHighly reactive mixed-base systemPowerful deprotonating agents rsc.org
β-diketiminate stabilized Mg basesNovel main group metal basesRegioselective Mg-H exchange rsc.org

Photocatalytic Synthesis Approaches

Photocatalysis has emerged as a mild and powerful strategy for the formation of C-C bonds. Radical-mediated decarboxylative fluorination under photochemical conditions represents a robust method for synthesizing alkyl fluorides. researchgate.net While direct photocatalytic synthesis of this compound is not extensively documented, the principles of photocatalytic C-H functionalization and cross-coupling reactions are applicable. These methods often involve the generation of radical intermediates under visible light irradiation, which can then participate in bond-forming reactions. The development of efficient photocatalytic systems for the direct C-H carboxylation of fluorinated aromatics could provide a more sustainable route to compounds like this compound.

Classic Diazonium Chemistry in Fluorinated Benzoic Acid Synthesis

The synthesis of fluorinated aromatic compounds has historically relied on methods involving diazonium salts. The Balz-Schiemann reaction is a well-established method that involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline, to introduce a fluorine atom onto the aromatic ring. researchgate.netthieme-connect.de This two-step process first involves the diazotization of an aromatic amine followed by decomposition of the isolated diazonium salt. researchgate.net

An alternative one-pot method involves diazotization in hydrogen fluoride (B91410) or media containing HF, where the diazonium fluoride intermediate is decomposed in situ. thieme-connect.de While effective, these methods can be hazardous, especially on a larger scale. thieme-connect.de A patent describes the synthesis of fluorinated benzoic acids utilizing diazonium salt intermediates, highlighting the industrial relevance of this chemistry.

The general steps for synthesizing a fluorinated benzoic acid via diazonium chemistry are outlined below:

StepDescriptionKey ReagentsReference
1. DiazotizationConversion of an amino group to a diazonium salt.Sodium nitrite, Acid (e.g., HBF₄, HF) researchgate.netthieme-connect.de
2. FluorodediazoniationReplacement of the diazonium group with fluorine.Heat (for Balz-Schiemann), or in situ decomposition researchgate.netthieme-connect.de

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex aromatic systems. These approaches offer high efficiency, selectivity, and functional group tolerance.

Transition Metal Catalysis in Aromatic System Construction

Transition metal catalysis provides a versatile platform for constructing substituted aromatic rings. Palladium-catalyzed reactions, in particular, are widely used for C-C bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of many boronic acids. libretexts.org

The synthesis of this compound or its precursors can be envisioned through a Suzuki-Miyaura coupling. For example, coupling a suitably substituted boronic acid with a fluorinated aromatic partner bearing a leaving group (like bromine or iodine) can construct the carbon skeleton. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nobelprize.org

The choice of palladium precursor, ligand, and base are crucial for the success of the coupling. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the palladium catalyst. libretexts.org

The table below provides a general overview of the components in a Suzuki-Miyaura coupling reaction.

ComponentRoleExamplesReference
Palladium PrecursorSource of the active Pd(0) catalystPd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ libretexts.org
LigandStabilizes and activates the catalystPhosphines (e.g., PPh₃, P(o-tolyl)₃), N-heterocyclic carbenes libretexts.org
Organoboron ReagentNucleophilic coupling partnerBoronic acids (RB(OH)₂), Boronic esters libretexts.org
Organic Halide/TriflateElectrophilic coupling partnerAryl iodides, bromides, chlorides, or triflates nobelprize.org
BasePromotes transmetalationCarbonates (e.g., Na₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄) libretexts.org
Reductive Cross-Coupling Strategies

Reductive cross-coupling represents a powerful strategy for carbon-carbon bond formation, typically involving the coupling of two different electrophiles in the presence of a terminal reductant. In the context of synthesizing complex molecules like this compound, this method offers an alternative to traditional cross-coupling reactions that require pre-formed organometallic reagents.

While specific literature detailing the reductive cross-coupling for the direct synthesis of this compound is nascent, the principles can be applied. Nickel-catalyzed reductive cross-coupling reactions, for instance, have emerged as promising methods for joining C(sp³)- and C(sp²)-hybridized centers. nih.gov These reactions often proceed under milder, less basic conditions, which enhances functional group tolerance. nih.gov A hypothetical reductive coupling approach for this compound could involve the nickel-catalyzed coupling of a halo-aromatic compound (an aryl electrophile) with an activated carboxylate equivalent (an acyl electrophile) using a reducing agent like manganese or zinc metal. A key challenge in such reactions is controlling selectivity to prevent the homocoupling of either electrophile. Research has shown that additives, such as dimethylbenzoic acid in some systems, can help suppress unwanted homocoupling side reactions. nih.gov

The general mechanism for these nickel-catalyzed reactions often starts with a Ni(0) species, which undergoes oxidative addition with one electrophile. The resulting Ni(II) complex is then reduced, and a second oxidative addition with the other electrophile occurs, ultimately leading to reductive elimination that forms the desired C-C bond and regenerates the active catalyst. nih.gov

Metal-Free Catalysis in Related Systems

The shift towards metal-free catalysis is a significant trend in modern organic synthesis, driven by the need to reduce costs, toxicity, and purification burdens associated with transition metal catalysts. For the synthesis of fluorinated and methoxylated benzoic acids, several metal-free approaches have been developed for key bond-forming steps.

One notable example is the nucleophilic aromatic substitution (SNAr) on unprotected fluoro- and methoxy-substituted benzoic acids. Research has demonstrated that the fluoro or methoxy group can be substituted by lithioamides under mild conditions without the need for a metal catalyst to produce substituted anthranilic acids. researchgate.net This highlights a pathway where the inherent reactivity of the substituted aromatic ring is harnessed directly.

Furthermore, organocatalysis offers a viable metal-free alternative. Salicylic (B10762653) acid and its derivatives, for instance, have been shown to catalyze the aerobic oxidation of benzylamines to imines, a transformation relevant to building complex nitrogen-containing molecules. nii.ac.jp In some cases, salicylic acid itself can provide significant catalytic activity for oxidation reactions under an oxygen atmosphere, outperforming related compounds like 2-methoxybenzoic acid. nii.ac.jp This demonstrates the potential for simple organic molecules to facilitate complex reactions, avoiding the environmental impact of heavy metals. The development of such organocatalyzed reactions is a cornerstone of sustainable chemical manufacturing.

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. These principles encourage the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and design of energy-efficient processes.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.com A high atom economy signifies minimal waste generation, as most atoms from the starting materials become part of the final molecule. science-revision.co.uk The formula for calculating atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 ibchem.com

Addition reactions, for example, are considered highly atom-economical as they incorporate all reactant atoms into the final product, leading to a 100% theoretical atom economy. libretexts.org In contrast, substitution and elimination reactions generate byproducts, which lowers their atom economy.

Consider a hypothetical, simplified substitution pathway to synthesize this compound from 2,6-difluorotoluene (B1296929). This multi-step process illustrates how atom economy is calculated and where waste is generated.

Hypothetical Synthesis Pathway:

Methoxylation: 2,6-difluorotoluene reacts with sodium methoxide (B1231860) to produce 1-fluoro-2-methoxy-3-methylbenzene (B12847418) and sodium fluoride.

Oxidation: The resulting toluene (B28343) derivative is oxidized (e.g., with potassium permanganate) to form this compound.

Atom Economy Calculation for Step 1 (Methoxylation)
Reactant/ProductChemical FormulaMolecular Weight (g/mol)Role
2,6-DifluorotolueneC₇H₆F₂128.12Reactant
Sodium MethoxideCH₃ONa54.02Reactant
1-Fluoro-2-methoxy-3-methylbenzeneC₈H₉FO140.15Desired Product
Sodium FluorideNaF41.99Byproduct
Atom Economy = (140.15 / (128.12 + 54.02)) * 100 = 76.96%

Development of Environmentally Benign Reagents and Solvents

A key goal of green chemistry is to reduce or eliminate the use of hazardous substances. This includes replacing toxic solvents and harsh reagents with safer, more environmentally friendly alternatives. rsc.org Traditional organic syntheses often rely on volatile and toxic organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or chlorinated hydrocarbons.

Recent research has focused on using greener solvents. Water is an especially attractive solvent due to its low cost, non-flammability, and minimal environmental impact. acs.org For instance, Ru-catalyzed C-H allylation of benzoic acids has been successfully performed in water. acs.org Bio-based solvents like Cyrene, derived from cellulose, are also emerging as viable alternatives to polar aprotic solvents like DMF and NMP for a range of reactions, including cross-coupling. rsc.org

In addition to solvents, the choice of reagents is critical. The synthesis of fluorinated aromatics can involve hazardous fluorinating agents. The development of modern reagents like F-TEDA-BF₄ (Selectfluor) provides a more manageable and often safer alternative for electrophilic fluorination reactions. Similarly, using molecular oxygen (from air) as the terminal oxidant in oxidation reactions is highly desirable as it is abundant, inexpensive, and produces water as the only byproduct, offering significant advantages over stoichiometric metal-based oxidants like permanganates or chromates. thieme-connect.com

Continuous Flow Synthesis Methodologies

Continuous flow synthesis, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. acs.orggoogle.com This methodology is particularly beneficial for the synthesis of fine chemicals and pharmaceuticals.

The key advantages of continuous flow reactors (such as microreactors or coiled tubular reactors) include superior control over reaction parameters like temperature, pressure, and mixing. acs.orgepa.gov The high surface-area-to-volume ratio allows for efficient heat exchange, mitigating the risk of thermal runaways in highly exothermic reactions, a common hazard in large-scale batch processes. google.com This enhanced safety allows for reactions to be run under more aggressive conditions (higher temperatures and pressures) than would be feasible in a batch reactor, often leading to dramatically reduced reaction times and increased productivity. acs.org

Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch SynthesisContinuous Flow Synthesis
Process ControlDifficult to control temperature and mixing, potential for hotspots.Precise control over temperature, pressure, and residence time. acs.org
SafetyHigher risk of thermal runaway and exposure due to large reactant volumes. google.comInherently safer due to small reactor volumes and superior heat transfer. acs.org
ScalabilityScaling up can be complex and may require process redesign.Easily scalable by running the system for longer periods or in parallel.
EfficiencyCan suffer from lower yields and selectivity due to poor mixing and temperature gradients.Often provides higher yields and selectivity due to homogenous conditions. google.com

For the synthesis of substituted benzoic acids, continuous flow processes have been developed for key steps like oxidation. For example, the oxidation of substituted toluenes can be performed in a continuous reactor system, which provides excellent process control and selectivity (95-100%) while avoiding the hazards associated with large-scale batch oxidations. google.com The application of continuous flow technology to the synthesis of this compound can lead to a safer, more efficient, and scalable manufacturing process.

Reaction Chemistry and Transformational Studies of 2 Fluoro 6 Methoxybenzoic Acid

Functional Group Transformations

The strategic location of the functional groups on the aromatic ring allows for selective modifications, making this compound a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. chemimpex.com

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, conversion to acyl halides, and decarboxylation. cymitquimica.com

Esterification of 2-fluoro-6-methoxybenzoic acid is a common transformation that converts the carboxylic acid into an ester. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting esters, such as this compound methyl ester, are important intermediates in organic synthesis. cymitquimica.com

Table 1: Examples of Esterification Reactions

ProductReactantsReagents/ConditionsYield
This compound methyl esterThis compound, MethanolH⁺ (acid catalyst)~85% vulcanchem.com

Reactions of the Carboxylic Acid Moiety

Amide Bond Formation (Direct Amidation)

The formation of an amide bond from this compound involves its reaction with an amine. This transformation is crucial in the synthesis of many biologically active molecules. luxembourg-bio.com Direct amidation can be challenging and often requires the use of coupling reagents to activate the carboxylic acid. luxembourg-bio.com Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions. luxembourg-bio.com The reaction proceeds through the formation of a highly reactive O-acylurea intermediate, which is then attacked by the amine to form the amide. luxembourg-bio.com

Table 2: Reagents for Amide Bond Formation

Coupling ReagentAdditiveKey Feature
Dicyclohexylcarbodiimide (DCC)-Forms an insoluble urea (B33335) byproduct that can be removed by filtration. luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)The resulting urea byproduct is water-soluble, simplifying purification. luxembourg-bio.com
Conversion to Acyl Halides (e.g., Benzoyl Chloride)

This compound can be converted to its corresponding acyl halide, 2-fluoro-6-methoxybenzoyl chloride, a more reactive derivative. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgoreview.comlibretexts.org The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. orgoreview.comlibretexts.org The resulting acyl halide is a valuable intermediate for synthesizing esters, amides, and other derivatives under milder conditions than the parent carboxylic acid.

Table 3: Reagents for Acyl Halide Formation

ReagentByproductsConditions
Thionyl chloride (SOCl₂)SO₂, HClOften used with a weak base like pyridine (B92270) to neutralize HCl. orgoreview.com
Oxalyl chloride ((COCl)₂)CO, CO₂, HClReaction is typically clean and efficient. rsc.org
Phosphorus tribromide (PBr₃)H₃PO₃Used for the synthesis of acyl bromides. orgoreview.com
Decarboxylation Studies and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions. However, specific methods have been developed for this transformation. For some benzoic acid derivatives, radical conditions involving reagents like silver acetate (B1210297) (AgOAc) and potassium persulfate (K₂S₂O₈) can induce protodecarboxylation. rsc.org Another approach is the Hunsdiecker reaction and its variations, which involve the formation of a silver salt of the carboxylic acid followed by treatment with a halogen to yield an aryl halide. acs.org The mechanism is believed to proceed through an acyl hypohalite intermediate. acs.org

In some cases, decarboxylation can be a side reaction. For instance, studies on 2,6-dimethoxybenzoic acid have shown that it can lead to decarboxylation products under certain conditions. researchgate.net

The methoxy (B1213986) group (-OCH₃) on the aromatic ring can also undergo chemical transformations, most notably demethylation or ether cleavage. This reaction converts the methoxy group into a hydroxyl group (-OH). A common reagent used for this purpose is boron tribromide (BBr₃). researchgate.net This transformation is valuable for introducing a phenolic hydroxyl group, which can then be used for further functionalization or to study its influence on the molecule's properties. For example, the deprotection of a methoxy group to a hydroxyl group has been used as a step in the synthesis of complex lactone structures. researchgate.net

Reactions at the Methoxy Group

Demethylation Reactions

The methoxy group of this compound can be cleaved to yield 2-fluoro-6-hydroxybenzoic acid. This transformation is a critical step in the synthesis of various derivatives where a free hydroxyl group is required for subsequent reactions or to modulate the compound's biological or physical properties. One common method to achieve this is through the use of strong Lewis acids. For instance, demethylation can be accomplished using boron tribromide (BBr₃). This process converts the methoxy ether into a phenol, providing access to salicylic (B10762653) acid derivatives that are valuable in further synthetic applications. smolecule.com The resulting 2-fluoro-6-hydroxybenzoic acid has increased polarity and hydrogen-bonding capabilities compared to its methoxy precursor.

Nucleophilic Displacement of Methoxy Groups

While the fluorine atom is a more typical leaving group in nucleophilic aromatic substitution (SNAr) reactions, the methoxy group can also be displaced under certain conditions. Studies on related ortho-substituted benzoic acids have shown that reactions with strong organometallic bases, such as organolithium and Grignard reagents, can lead to the substitution of the methoxy group. researchgate.netresearchgate.net The outcome of the reaction—whether the fluorine or the methoxy group is displaced—can be influenced by the choice of nucleophile and reaction conditions. researchgate.net This reactivity allows for the synthesis of diverse biaryl and alkyl-aryl compounds directly from the unprotected benzoic acid. dntb.gov.ua

Reactivity of the Fluorine Atom

The fluorine atom at the C2 position is activated towards nucleophilic attack due to the electronic influence of the adjacent carboxylic acid and methoxy groups. This makes it the primary site for nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. The electron-withdrawing nature of the adjacent carboxylate group facilitates the attack of nucleophiles at the fluorine-bearing carbon atom. A significant application of this reactivity is the displacement of the fluoride (B91410) ion by nitrogen nucleophiles, particularly lithioamides. nih.gov This reaction proceeds under mild conditions and, notably, does not require a metal catalyst or the protection of the carboxylic acid group. nih.govresearchgate.net The direct reaction with lithioamides provides a straightforward route to N-aryl and N-alkyl anthranilic acids, which are important intermediates in medicinal chemistry and materials science. researchgate.netnih.gov

The reaction is believed to proceed via a precoordination of the nucleophile with the lithium carboxylate, which directs the attack to the ortho-fluorine position, followed by an addition-elimination sequence to yield the substituted product. researchgate.net This uncatalyzed, carboxylate-mediated SNAr reaction is highly efficient for fluoro-substituted substrates. publish.csiro.au

Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

NucleophileReagent TypeProduct ClassReference
AmidesLithioamides (R₂NLi)Substituted Anthranilic Acids nih.gov
Alkyl/Aryl OrganometallicsOrganolithium (RLi)2-Alkyl/Aryl-6-methoxybenzoic Acids researchgate.netdntb.gov.ua
Alkyl/Aryl OrganometallicsGrignard Reagents (RMgX)2-Alkyl/Aryl-6-methoxybenzoic Acids researchgate.net
AzolesPyrazoleN-Aryl Pyrazoles nih.gov
Difluoromethylation and Related Fluorine Introductions

The literature on the direct chemical transformation of this compound does not extensively cover its use in difluoromethylation reactions. Instead, the compound itself is a product of fluorination techniques. The introduction of fluorine at the ortho position is often achieved through methods like the Balz-Schiemann reaction on a corresponding aminobenzoic acid derivative or via directed ortho-metalation followed by quenching with an electrophilic fluorine source. smolecule.com

However, the broader class of fluorinated benzoic acids is highly relevant to the synthesis of molecules containing difluoromethoxy groups. For example, the related compound 2-(difluoromethoxy)-4-methoxybenzoic acid is a building block in medicinal chemistry research. The synthesis of such compounds typically involves the introduction of the difluoromethoxy group onto a phenolic precursor, rather than a transformation of the existing fluorine atom on this compound.

Derivatization Strategies for Enhanced Functionality

Preparation of Substituted Anthranilic Acids

A key derivatization strategy for this compound is its conversion into substituted anthranilic acids. researchgate.net This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced by an amine nucleophile. nih.gov

The process is particularly efficient when using lithioamides as the nitrogen source. This method is advantageous because it can be performed on the unprotected benzoic acid, avoiding additional protection and deprotection steps. researchgate.net The reaction between this compound and a suitable lithioamide under mild conditions yields N-alkyl or N-aryl-6-methoxyanthranilic acids. nih.gov These products are valuable precursors for the synthesis of various heterocyclic compounds, such as quinolines and other pharmacologically relevant scaffolds.

Synthesis of Silicon-Fluoride Acceptor (SiFA) Conjugates

The development of radiotracers for Positron Emission Tomography (PET) imaging has been significantly advanced by the introduction of the Silicon-Fluoride Acceptor (SiFA) technology. This method simplifies the incorporation of fluorine-18 (B77423) (¹⁸F), a key positron-emitting radionuclide, into biomolecules. The SiFA methodology is based on the robust silicon-fluorine bond and allows for efficient isotopic exchange of non-radioactive fluorine-19 (¹⁹F) with its radioactive counterpart, ¹⁸F, often under mild conditions. mdpi.comnih.govnih.gov

While direct studies on this compound for SiFA conjugation are not extensively documented, research on structurally similar methoxybenzoic acid derivatives provides a clear blueprint for its potential application. For instance, the synthesis of SiFA-derivatized dopamine (B1211576) D₂ receptor ligands has utilized 5-(di-tert-butylfluorosilyl)-2-methoxybenzoic acid. mdpi.com This precursor highlights a general strategy where a silyl (B83357) group is introduced onto the benzoic acid ring system, which can then undergo ¹⁸F-labeling.

The general synthetic approach involves the following key steps:

Silylation of the Benzoic Acid Ring: A suitable methoxybenzoic acid derivative is functionalized with a di-tert-butylsilyl group. This is often achieved through lithiation followed by reaction with a silylating agent.

Formation of the Fluorosilyl Moiety: The silyl group is then converted to a fluorosilyl group, creating the SiFA moiety ready for isotopic exchange.

Conjugation to a Targeting Moiety: The resulting SiFA-functionalized benzoic acid can be coupled to a biologically active molecule, such as a receptor ligand or peptide, typically through amide bond formation using standard peptide coupling reagents. mdpi.com

Radiolabeling: The final conjugate, containing the ¹⁹F-SiFA group, is then subjected to isotopic exchange with [¹⁸F]fluoride. This step is typically rapid and efficient, providing the ¹⁸F-labeled radiotracer with high radiochemical yield and specific activity. mdpi.com

The table below summarizes the key aspects of SiFA-conjugate synthesis based on a related methoxybenzoic acid derivative. mdpi.com

StepDescriptionKey Reagents/ConditionsOutcome
Silylation Introduction of a silyl group onto the benzoic acid backbone.Organolithium reagent, silylating agentSilylated benzoic acid derivative
Fluorination Conversion of the silyl group to the SiFA moiety.Fluoride sourceSiFA-functionalized benzoic acid
Conjugation Coupling of the SiFA-acid to a biomolecule.Peptide coupling agents (e.g., HATU, HOBt)SiFA-biomolecule conjugate
¹⁸F-Radiolabeling Isotopic exchange to introduce fluorine-18.[¹⁸F]Fluoride, heating¹⁸F-labeled PET tracer

This methodology underscores the potential of this compound as a scaffold for developing novel PET radiotracers, leveraging the established SiFA chemistry. The presence of the fluorine atom on the ring may influence the electronic properties and reactivity during the silylation and labeling steps, necessitating specific optimization of reaction conditions.

Derivatization for Chromatographic and Spectroscopic Detection

Chemical derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. For a compound like this compound, derivatization is often necessary to improve its volatility for gas chromatography (GC) or to enhance its detection in liquid chromatography (LC). jfda-online.comresearchgate.net

Gas Chromatography (GC) Analysis:

For GC analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility and thermal stability. Common derivatization strategies for carboxylic acids include esterification. jfda-online.comnih.gov

Esterification: The most common approach is the conversion of the carboxylic acid to its corresponding methyl ester. This can be achieved using various reagents, such as diazomethane, or more commonly and safely, with a reagent like BF₃-methanol. researchgate.net The resulting methyl 2-fluoro-6-methoxybenzoate is significantly more volatile and less polar, allowing for sharp peaks and good resolution in GC analysis, often coupled with mass spectrometry (MS) for definitive identification. nih.gov The electron ionization mass spectrum of the resulting derivative would be expected to show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of the methoxy and ester groups. nih.gov

High-Performance Liquid Chromatography (HPLC) Analysis:

While this compound can be analyzed directly by reversed-phase HPLC due to its inherent UV absorbance, derivatization can be employed to enhance detection sensitivity, particularly for fluorescence or mass spectrometric detection. ekb.eg

UV/Vis and Fluorescence Derivatization: Although the intrinsic aromatic system allows for UV detection, derivatization with a chromophoric or fluorophoric tag can significantly lower the limit of detection. Reagents that react with the carboxylic acid group to introduce a highly absorbing or fluorescent moiety can be used. However, for a compound already possessing a strong chromophore, this is less common unless ultra-trace level detection is required.

Mass Spectrometry (MS) Detection: In LC-MS analysis, derivatization is generally not required for ionization. However, in some cases, it can improve ionization efficiency. More importantly, derivatization can be used to improve chromatographic retention on reversed-phase columns, especially if the underivatized acid has poor retention.

The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

The following table summarizes potential derivatization strategies for the analytical detection of this compound.

Analytical TechniqueDerivatization MethodReagent ExamplePurpose
GC-MS EsterificationBF₃-MethanolIncrease volatility and thermal stability.
HPLC-UV Direct AnalysisN/AUtilizes the native UV absorbance of the aromatic ring.
HPLC-Fluorescence Fluorogenic Labeling(less common)Enhance detection sensitivity for trace analysis.
LC-MS Direct AnalysisN/AAllows for mass-based detection and identification.

These derivatization approaches are fundamental tools for the accurate quantification and identification of this compound in various research and quality control settings.

Spectroscopic Characterization and Computational Studies

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules icmpp.ro. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, spectroscopic properties, and reactivity. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules dergipark.org.trscirp.org.

DFT calculations are widely used to predict spectroscopic data that can aid in the interpretation of experimental results. For 2-Fluoro-6-methoxybenzoic acid, DFT can be used to calculate:

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be computed. The calculated frequencies for specific vibrational modes, such as the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹) or the C-F stretch, can be compared with experimental FT-IR and Raman data. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors semanticscholar.org.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

DFT is an essential tool for studying the energetics and pathways of chemical reactions at the molecular level bcrec.id. For reactions involving this compound, such as esterification, decarboxylation, or nucleophilic aromatic substitution, DFT can be used to:

Map Potential Energy Surfaces: By calculating the energy of the system along a reaction coordinate, a potential energy surface can be constructed.

Locate Transition States: DFT can identify the geometry and energy of the transition state—the highest energy point along the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Conformational Analysis and Molecular Geometry Optimization

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid and methoxy (B1213986) groups relative to the benzene (B151609) ring. The internal rotation around the C-COOH and C-OCH₃ bonds gives rise to different conformers.

Theoretical calculations, typically performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformations. uc.ptresearchgate.net The geometry of each potential conformer is optimized to find the minimum energy structure on the potential energy surface.

For ortho-substituted benzoic acids, two primary conformers of the carboxylic group are considered: cis and trans, referring to the orientation of the hydroxyl proton with respect to the carbonyl oxygen. In many substituted benzoic acids, the cis conformer is stabilized by an intramolecular hydrogen bond between the carboxylic proton and the ortho substituent if it is an acceptor (like fluorine or a carbonyl oxygen). However, steric hindrance from bulky ortho groups can significantly influence the rotational barrier and the planarity of the molecule. uc.pt

In the case of this compound, the two ortho substituents (fluoro and methoxy) create a sterically crowded environment. This steric strain forces the carboxylic acid group to twist out of the plane of the benzene ring. A computational study on the closely related 2-chloro-6-fluorobenzoic acid revealed that the cis conformer is the most stable, with a significant energy difference compared to the trans conformer. uc.pt A similar preference for a non-planar cis conformation is expected for this compound, where the carboxylic group is rotated to minimize steric repulsion with the adjacent methoxy and fluoro groups.

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoic Acid Analog (Note: Data is illustrative and based on typical values for similar computationally studied molecules)

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C-F1.35-
C-O (methoxy)1.37-
C-C (carboxyl)1.50-
C=O1.22-
C-OH1.35-
Dihedral (Ring-COOH)-~20-75

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. rsc.orgrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. vjst.vnnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. vjst.vn Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov

For this compound, DFT calculations can be used to determine the energies of these orbitals. The HOMO is expected to be localized primarily on the benzene ring and the electron-donating methoxy group, which are electron-rich regions. The LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the benzene ring. The fluorine atom, being highly electronegative, also influences the electronic distribution.

The analysis of HOMO and LUMO energies helps in predicting the sites for electrophilic and nucleophilic attacks. The regions with the highest HOMO density are susceptible to electrophilic attack, whereas regions with high LUMO density are prone to nucleophilic attack.

Table 2: Representative FMO Parameters from DFT Calculations for a Substituted Aromatic Acid (Note: Energy values are illustrative and represent typical outcomes of DFT/B3LYP calculations for similar molecules.)

ParameterEnergy (eV)
EHOMO-6.8
ELUMO-1.5
HOMO-LUMO Gap (ΔE) 5.3

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the complete crystal. nih.gov

The Hirshfeld surface is typically mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum:

Red spots: Indicate intermolecular contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. nih.gov

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Show contacts longer than the van der Waals radii, indicating weaker interactions. nih.gov

For this compound, the most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups of two adjacent molecules, forming a classic centrosymmetric dimer motif (R²₂(8) graph set). This would appear as prominent red spots on the dnorm surface around the carboxylic acid donor (H) and acceptor (O) atoms.

A study on a polymorph of 2,6-dimethoxybenzoic acid, a structurally similar compound, showed that O···H/H···O and H···H contacts were the most significant, each contributing approximately 39% to the total Hirshfeld surface. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data is hypothetical, based on analysis of structurally similar compounds like substituted benzoic acids.)

Contact TypePredicted Contribution (%)
H···H~40%
O···H / H···O~35%
C···H / H···C~15%
F···H / H···F~5%
Others (C···C, C···O, etc.)~5%

Molecular Dynamics Simulations (Implicitly considered for reactivity or stability studies)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound were not identified in the literature search, this technique is implicitly valuable for understanding its reactivity and stability.

MD simulations can provide insights into the conformational dynamics of the molecule in different environments (e.g., in solution or at a material interface). By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe conformational changes, the stability of intramolecular hydrogen bonds, and the flexibility of the carboxylic acid and methoxy groups.

In the context of reactivity, MD simulations can be used to explore the interaction of this compound with other molecules, such as solvent molecules or a biological receptor. It can help elucidate the pathways of association and dissociation and calculate the free energy of binding, which is crucial in drug design and materials science. For stability studies, MD can simulate the behavior of the molecule at different temperatures and pressures, providing information on its thermal stability and potential decomposition pathways.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block for Complex Organic Molecules

As a member of the fluorinated building blocks family, 2-fluoro-6-methoxybenzoic acid serves as a foundational component in multi-step organic syntheses. guidechem.comcalpaclab.comtcichemicals.com Its utility is primarily in research and manufacturing settings for the creation of more intricate chemical structures. calpaclab.com The compound's reactivity allows it to be used in the synthesis of amides and other derivatives, which are common steps in constructing larger, more complex molecules. rsc.org

In the pharmaceutical sector, this compound is utilized as an intermediate or starting material. guidechem.com A notable application is its use as a precursor in the three-step synthesis of dihydro-O-methylsterigmatocystin, which is a derivative of a natural mycotoxin. scientificlabs.comsigmaaldrich.comchemicalbook.com Fluorinated aromatic compounds like this are often employed in the design of enzyme inhibitors and receptor ligands, highlighting their importance in drug discovery. guidechem.com Beyond pharmaceuticals, it also serves as a potential intermediate in the synthesis of agrochemicals. guidechem.com

The chemical structure of this compound makes it suitable for the synthesis of heterocyclic systems. It has been used as a key starting material in the synthesis of xanthones, a class of oxygen-containing heterocyclic compounds. This synthesis also leads to the formation of related structures like dihydro-O-methylsterigmatocystin.

The compound is recognized for its role as an intermediate in the production of specialty chemicals. guidechem.com Its classification as a fluorinated building block indicates its utility in creating specialized molecules where the incorporation of fluorine is desired to modulate properties such as stability, reactivity, and biological activity. calpaclab.comtcichemicals.com

Medicinal Chemistry Research and Pharmacophore Development

Within the field of medicinal chemistry, this compound and similar fluorinated aromatic acids are valuable for research and development. They are integral to the design of new pharmacophores and the synthesis of biologically active molecules. guidechem.com The fluorine and methoxy (B1213986) substituents can significantly influence the electronic properties and binding interactions of a target molecule, making this compound a useful tool for researchers.

While direct synthesis of specific anti-inflammatory agents from this compound is not extensively detailed in available literature, related fluorinated benzoic acid structures are known to be key building blocks for active pharmaceutical ingredients (APIs), including anti-inflammatory agents. The general class of fluorinated aromatic acids is frequently explored in the design of molecules with potential therapeutic effects.

The application of this compound as a precursor in the synthesis of xanthones is relevant to anticancer research. Xanthone derivatives are a well-known class of compounds investigated for a wide range of biological activities, including potential cytotoxic effects against cancer cells. Furthermore, its role as an intermediate for complex molecules extends to its potential use in synthesizing novel antibiotics, where the unique substitution pattern can contribute to new mechanisms of action or improved efficacy.

Role in Enzyme Inhibition and Receptor Binding Studies

The strategic incorporation of fluorine atoms and methoxy groups into benzoic acid scaffolds, as seen in this compound, is a well-established approach in the design of molecules targeting enzymes and receptors. While direct studies on this compound as an enzyme inhibitor or receptor ligand are not extensively documented in publicly available research, the utility of its structural motifs is evident in the development of potent and selective bioactive agents. The electronic properties of the fluorine atom, including its high electronegativity and ability to form strong bonds with carbon, can significantly influence the binding affinity and metabolic stability of a molecule.

A notable example highlighting the importance of the fluoro-methoxy-phenyl moiety is in the development of ligands for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a significant target for various neuropsychiatric disorders. A potent negative allosteric modulator for mGluR2, intended for use as a PET imaging ligand, was synthesized utilizing a (2-fluoro-4-methoxyphenyl)boronic acid precursor nih.gov. This underscores the value of the 2-fluoro-methoxyphenyl scaffold in achieving high binding affinity and selectivity for complex receptor systems nih.gov. The ortho-fluorine atom, in particular, can engage in crucial hydrophobic interactions with amino acid residues within the receptor's binding pocket, such as Leucine, Phenylalanine, and Methionine nih.gov.

Furthermore, derivatives of fluorinated benzoic acids have been instrumental in the creation of receptor antagonists. For instance, 4-(methoxycarbonyl)-2-fluorobenzoic acid has been employed as a starting material for the synthesis of novel diazepinylbenzoic acid retinoid-X-receptor (RXR) antagonists researchgate.net. These antagonists have potential applications as oral treatments for obesity and diabetes, as well as in cancer therapy researchgate.net. This demonstrates the versatility of the fluorinated benzoic acid scaffold in generating molecules that can modulate the function of critical biological receptors.

The broader class of fluorinated organic molecules has been extensively studied for its role in enzyme inhibition. The introduction of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and participate in hydrogen bonding, all of which are critical for effective enzyme inhibition researchgate.net. Fluorinated compounds can act as competitive, non-competitive, or mixed inhibitors, depending on their interaction with the enzyme's active site or allosteric sites .

Applications in Drug Design and Development

The this compound scaffold is a valuable building block in drug design and development, fitting the description of a "privileged scaffold". Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them attractive starting points for the development of new therapeutic agents nih.gov. The combination of a fluorine atom and a methoxy group on a benzoic acid ring provides a unique set of steric and electronic properties that can be exploited to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

A prime example of the application of a closely related structure is in the synthesis of Avacopan, a drug used to treat anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis. A key building block for Avacopan is 2-Fluoro-6-methylbenzoic acid, highlighting the importance of the ortho-fluoro-substituted benzoic acid motif in the development of clinically significant pharmaceuticals.

Moreover, the versatility of the fluorinated benzoic acid core is demonstrated in its use for the synthesis of various kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique molecular structure of fluorinated aromatic compounds can enhance the lipophilicity and metabolic stability of drug candidates, which are crucial properties for effective kinase inhibitors.

The strategic use of molecular scaffolds from FDA-approved drugs is a recognized strategy in drug discovery to enhance the probability of success nih.gov. By utilizing established pharmacophoric elements, such as the one represented by this compound and its analogs, medicinal chemists can design novel molecules with improved efficacy and safety profiles.

Table 1: Application of this compound Analogs in Drug Development

Analog Compound Therapeutic Target/Application Role of the Scaffold
2-Fluoro-6-methylbenzoic acid C5aR1 antagonist (Avacopan) Key building block for the final drug structure.
2-Fluoro-6-methylbenzoic acid Epidermal Growth Factor Receptor (EGFR) inhibitor Precursor in the synthesis of the inhibitor.
4-(methoxycarbonyl)-2-fluorobenzoic acid Retinoid-X-Receptor (RXR) antagonists Starting material for the synthesis of antagonists with potential in metabolic diseases and cancer.
(2-fluoro-4-methoxyphenyl)boronic acid Metabotropic glutamate receptor 2 (mGluR2) ligand Precursor for a PET imaging agent, demonstrating high receptor affinity.

Applications in Biological and Biochemical Research

Probes in Biochemical Assays

While specific applications of this compound as a biochemical probe are not widely reported, the structural features of this compound are pertinent to the design of such tools. Reaction-based fluorescent probes, for instance, are powerful tools for the selective detection of biologically relevant analytes. These probes often rely on specific chemical reactions that lead to a change in fluorescence, enabling the visualization and quantification of target molecules in complex biological systems.

The development of such probes often involves the strategic placement of reactive functional groups on a fluorophore. The carboxylic acid and the activated aromatic ring of this compound could potentially be functionalized to create probes for specific enzymes or biomolecules. For example, the carboxylic acid could be converted into an ester or amide that is a substrate for a particular hydrolase. Cleavage of this group by the enzyme would release the fluorescent core, providing a measurable signal.

Investigation of Biological Activity and Interactions with Biomolecules

The biological activity of this compound and its derivatives is an area of active interest in medicinal chemistry and chemical biology. While comprehensive biological profiling of this compound itself is limited in the public domain, studies on closely related compounds provide insights into its potential biological activities.

One of the documented applications of this compound is as a starting material in the multi-step synthesis of dihydro-O-methylsterigmatocystin, a natural mycotoxin unipi.it. Mycotoxins are secondary metabolites produced by fungi and are known to have a wide range of biological effects, including interactions with DNA and proteins. The use of this compound in the synthesis of such a complex natural product highlights its utility as a versatile chemical building block for accessing biologically active molecules.

Furthermore, research on compounds with similar structural features suggests potential antimicrobial and anti-inflammatory properties. For example, some methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have demonstrated antibacterial activity mdpi.com. Specifically, a compound bearing two hydroxy groups and one methoxy group on the phenyl ring was found to be active against the Gram-positive bacterium Enterococcus faecalis mdpi.com. Flavone derivatives, which can be synthesized from 2-methoxybenzoic acids, are another class of compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antitumor effects nih.govresearchgate.net. The synthesis of flavones often involves the modification of a benzoic acid precursor, suggesting a pathway through which this compound could be converted into biologically active flavonoid structures researchgate.net.

Table 2: Investigated Biological Activities of Compounds Derived from or Related to this compound

Compound/Derivative Class Investigated Biological Activity
Dihydro-O-methylsterigmatocystin Natural mycotoxin with diverse biological effects.
Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides Antibacterial activity, particularly against Gram-positive bacteria. mdpi.com
Flavones Antioxidant, anti-inflammatory, antitumor activities. nih.govresearchgate.net
Pyrrole flavones Cytotoxic activity against human bladder cancer cell lines. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The efficient and selective synthesis of 2-Fluoro-6-methoxybenzoic acid is a cornerstone for its broader application. Future research is focused on developing innovative synthetic strategies that improve yield, reduce environmental impact, and allow for greater molecular complexity.

Exploration of New Catalytic Systems for Efficiency and Selectivity

Modern organic synthesis is increasingly reliant on the development of novel catalytic systems to achieve high efficiency and selectivity. For the synthesis of polysubstituted aromatic compounds like this compound, transition metal catalysis, particularly with palladium and rhodium, offers significant promise.

Recent advancements in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on developing palladium catalysts with tailored ligand spheres that can facilitate the direct and regioselective carboxylation or fluorination of appropriately substituted anisole (B1667542) derivatives. For instance, palladium-catalyzed fluorocarbonylation using CO sources like N-formylsaccharin presents a viable route to acyl fluorides, which can then be hydrolyzed to the corresponding carboxylic acids organic-chemistry.orgresearchgate.net. The development of catalysts that can tolerate a wide range of functional groups and operate under mild conditions is a key objective.

Rhodium-catalyzed C-H activation is another promising frontier. These catalytic systems can enable the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Research into rhodium catalysts for the ortho-carboxylation of 2-fluoroanisole (B128887) could provide a direct and efficient pathway to this compound.

Furthermore, the directed ortho-metalation (DoM) of unprotected benzoic acids is a powerful strategy for the regioselective synthesis of substituted benzoic acids organic-chemistry.orgacs.orgresearchgate.netnih.gov. By treating a substituted benzoic acid with a strong lithium base, deprotonation occurs specifically at the position ortho to the carboxylic acid group, which acts as a directed metalating group. This methodology can be applied to introduce substituents at specific positions on the aromatic ring. For instance, the ortho-lithiation of 2-methoxybenzoic acid has been shown to be highly regioselective, allowing for the introduction of various electrophiles at the 3- or 6-position depending on the reaction conditions organic-chemistry.orgnih.gov. This approach could be adapted for the synthesis of this compound, potentially starting from 2-fluoroanisole and proceeding through a lithiation/carboxylation sequence.

The table below summarizes some of the catalytic approaches being explored for the synthesis of substituted benzoic acids.

Catalytic ApproachMetalKey TransformationPotential for this compound Synthesis
Cross-CouplingPalladiumCarboxylation of aryl halides/triflatesSynthesis from a dihalomethoxybenzene precursor.
FluorocarbonylationPalladiumConversion of aryl halides to acyl fluoridesSynthesis from a bromo- or iodo-methoxybenzoic acid precursor.
C-H ActivationRhodiumDirect carboxylation of C-H bondsDirect synthesis from 2-fluoroanisole.
Directed ortho-MetalationLithiumRegioselective functionalizationSynthesis from 2-fluoroanisole via lithiation and carboxylation.

Advanced Fluorination Technologies

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of advanced fluorination technologies is a vibrant area of research with direct relevance to the synthesis of compounds like this compound.

Traditional fluorination methods often rely on harsh and hazardous reagents. Modern approaches are focused on the development of milder and more selective fluorinating agents. Electrophilic fluorinating reagents, such as Selectfluor®, have become indispensable tools in organic synthesis. These reagents allow for the introduction of fluorine under relatively mild conditions and with high functional group tolerance. Future research will likely focus on developing new generations of electrophilic fluorinating agents with enhanced reactivity and selectivity, as well as exploring their application in late-stage fluorination strategies.

Another exciting development is the use of transition metal-catalyzed fluorination reactions. Palladium-catalyzed fluorination of aryl triflates and arylboronic acids has emerged as a powerful method for the synthesis of aryl fluorides dntb.gov.ua. These methods offer a high degree of control over the position of fluorination and are compatible with a wide range of functional groups. The development of more active and robust palladium catalysts, as well as the exploration of other transition metals, will continue to be a major focus of research.

Expanding Applications in Advanced Materials Science

The unique electronic properties imparted by the fluorine and methoxy (B1213986) substituents in this compound make it an attractive building block for the synthesis of novel materials with tailored functionalities.

One promising area of application is in the field of liquid crystals frinton.com. The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy. Fluorinated benzoic acids are known to be valuable components in liquid crystal mixtures jst.go.jptandfonline.com. The specific substitution pattern of this compound could lead to the development of new liquid crystalline materials with optimized properties for use in display technologies and other optical applications nih.gov. Research in this area would involve the synthesis of ester derivatives of this compound with other mesogenic cores and the characterization of their liquid crystalline behavior.

Furthermore, derivatives of this compound could find applications in the development of organic light-emitting diodes (OLEDs) dntb.gov.uaresearchgate.netrsc.org. The electronic properties of the aromatic ring can be fine-tuned by the electron-withdrawing fluorine atom and the electron-donating methoxy group. This could be beneficial for creating materials with specific energy levels for efficient charge transport and emission in OLED devices. Research could focus on incorporating the 2-fluoro-6-methoxybenzoyl moiety into larger conjugated molecules and evaluating their performance as emitters or host materials in OLEDs nycu.edu.twrsc.org.

Integration of Machine Learning and AI in Synthetic Design and Prediction

The field of organic synthesis is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). These powerful computational tools can accelerate the discovery of new synthetic routes, predict reaction outcomes, and optimize reaction conditions.

Moreover, machine learning models can be trained to predict the outcome of a chemical reaction with a high degree of accuracy. By inputting the structures of the reactants and the reaction conditions, these models can predict the major product, the yield, and even the stereoselectivity of the reaction. This predictive power can help chemists to prioritize experiments and avoid pursuing synthetic routes that are unlikely to be successful. For the synthesis of this compound, ML models could be used to optimize the conditions for a palladium-catalyzed carboxylation or a directed ortho-lithiation reaction to maximize the yield and minimize the formation of byproducts.

The table below outlines the potential applications of AI and ML in the context of this compound research.

AI/ML ApplicationDescriptionRelevance to this compound
Retrosynthesis PredictionAlgorithms suggest synthetic routes by working backward from the target molecule.Proposing novel and efficient synthetic pathways to this compound.
Reaction Outcome PredictionModels predict the products, yields, and selectivity of chemical reactions.Optimizing reaction conditions for the synthesis of this compound and its derivatives.
Catalyst DesignAI can be used to design new catalysts with improved activity and selectivity.Developing novel catalysts for the efficient synthesis of this compound.
Property PredictionML models can predict the physical and chemical properties of new molecules.Predicting the properties of new materials derived from this compound.

In-depth Mechanistic Studies of Complex Transformations

A fundamental understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods. Future research will increasingly employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical processes.

For instance, in the context of directed ortho-lithiation, in-depth mechanistic studies can shed light on the role of the directing group, the nature of the organolithium species, and the transition states involved in the deprotonation step ias.ac.in. Understanding these factors can lead to the development of more efficient and regioselective lithiation protocols.

Similarly, for transition metal-catalyzed reactions, mechanistic investigations are essential for understanding the catalytic cycle, identifying the rate-determining step, and elucidating the pathways for catalyst activation and deactivation. Techniques such as kinetic studies, in-situ spectroscopy, and isotopic labeling can provide valuable experimental insights.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms at the molecular level nih.gov. DFT calculations can be used to determine the structures and energies of reactants, intermediates, and transition states, providing a detailed picture of the reaction pathway. For reactions involving this compound, DFT studies could be used to investigate the mechanism of C-F bond activation, the regioselectivity of electrophilic aromatic substitution, and the role of the catalyst in facilitating specific transformations.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-6-methoxybenzoic acid in organic chemistry research?

The synthesis typically involves multi-step protocols starting from substituted benzene derivatives. For example, Horne and Rodrigo (1990) utilized this compound as a precursor in a three-step synthesis of dihydro-O-methylsterigmatocystin, employing halogenation and Fries rearrangement strategies . Another method involves demethylation of methoxy-substituted intermediates using reagents like BBr₃, as demonstrated in fluorinated hydroxybenzoic acid syntheses . Key steps include:

  • Halogenation : Introducing fluorine via electrophilic substitution.
  • Oxidation/Functionalization : Converting methyl or ethyl groups to carboxylic acids using oxidizing agents (e.g., KMnO₄).
  • Protection/Deprotection : Managing reactive groups (e.g., methoxy) during multi-step reactions.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : To resolve fluorine and methoxy group positions (¹H, ¹³C, and ¹⁹F NMR).
  • Mass Spectrometry : Electron ionization (EI-MS) for molecular weight validation, as referenced in NIST data .
  • X-ray Crystallography : For absolute configuration determination in crystalline forms.
  • HPLC : Purity assessment, particularly for resolving synthetic byproducts (e.g., HPLC with acetic acid/methanol gradients) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points (e.g., 89–93°C vs. other values)?

Melting point variations often arise from impurities or polymorphic forms. Methodological solutions include:

  • Recrystallization : Using solvents like ethanol/water mixtures to improve purity.
  • Differential Scanning Calorimetry (DSC) : Quantifying thermal behavior and identifying polymorphs.
  • HPLC-UV Analysis : Detecting trace impurities affecting phase transitions .

Q. What challenges arise when using this compound in multi-step syntheses, such as for fungal metabolites or fluorinated pharmaceuticals?

Key challenges include:

  • Fluorine Stability : Ensuring the fluorine substituent remains intact under acidic/basic conditions.
  • Methoxy Reactivity : Avoiding unintended demethylation during reactions (e.g., with Lewis acids like BBr₃) .
  • Byproduct Formation : Monitoring esterification or amidation side reactions via TLC or LC-MS.
  • Scale-Up : Optimizing solvent systems (e.g., DMF or THF) to maintain yield consistency at larger scales.

Q. How can reaction yields be optimized for derivatives like 2-Fluoro-6-methoxybenzenesulfonamide or boronic acid analogs?

Yield optimization strategies involve:

  • Catalyst Screening : Using Pd-based catalysts for Suzuki-Miyaura couplings with boronic acid intermediates .
  • Temperature Control : Maintaining low temperatures (-78°C) during lithiation steps to prevent decomposition.
  • Protecting Groups : Temporarily blocking the carboxylic acid group during sulfonamide formation to reduce side reactions .

Q. What safety protocols are critical when handling this compound and its intermediates?

Safety measures include:

  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant goggles to avoid inhalation or dermal contact .
  • Ventilation : Using fume hoods for reactions releasing volatile byproducts (e.g., SO₂ in sulfonamide syntheses).
  • Waste Disposal : Neutralizing acidic waste with bicarbonate before disposal, as per SDS guidelines .

Data Contradiction and Validation

Q. How should researchers validate conflicting biological activity data (e.g., enzyme inhibition vs. receptor binding) for derivatives of this compound?

  • Dose-Response Studies : Replicate assays across multiple concentrations to confirm IC₅₀ values.
  • Structural Analog Comparison : Compare activity profiles with structurally similar compounds (e.g., 2-Chloro-6-methoxybenzenesulfonamide) to identify substituent-specific effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile experimental discrepancies.

Methodological Tables

Reaction Step Key Reagents/Conditions Yield Optimization Tips
FluorinationSelectfluor®, DCM, 0°CUse anhydrous conditions to minimize hydrolysis
Carboxylic Acid FormationKMnO₄, H₂O, refluxMonitor pH to avoid over-oxidation
Sulfonamide SynthesisNH₃ (g), THF, 50°CPre-activate the sulfonyl chloride intermediate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.